CONALBUMIN

Functional food Nutraceutical Large-scale purification

Procure Conalbumin (CAS 1391-06-6, Ovotransferrin), a 76–77.8 kDa monomeric glycoprotein comprising ~13% of egg white protein, for defined iron-saturation studies and cost-sensitive antimicrobial applications. Available in substantially iron-free (≤0.02% Fe) and iron-complex forms, both at ≥98% purity. Its pH-dependent conformational transitions (native-like α-helical structure at pH 4.0, molten globule at pH 3.0) and ultra-high Fe³⁺ binding affinity (log K ~15 at pH ≥7) make it an ideal model for protein folding and metal-binding kinetics. This protein provides a scalable, functionally equivalent alternative to lactoferrin, offering comparable bacteriostatic activity with 140-fold higher natural abundance for economical large-scale production.

Molecular Formula C7H8N4
Molecular Weight 0
CAS No. 1391-06-6
Cat. No. B1171528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCONALBUMIN
CAS1391-06-6
Molecular FormulaC7H8N4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Conalbumin (CAS 1391-06-6) for Research and Industrial Procurement: Transferrin Family Iron-Binding Glycoprotein from Chicken Egg White


Conalbumin (CAS 1391-06-6), also designated as ovotransferrin, is a monomeric glycoprotein belonging to the transferrin iron-binding protein family that constitutes approximately 12–13% of total chicken egg white proteins [1]. The protein comprises a single polypeptide chain of 686 amino acids with a molecular weight of approximately 76–77.8 kDa and folds into two homologous lobes (N- and C-terminal), each containing a ferric iron (Fe³⁺) binding site [2]. Conalbumin is encoded by the avian transferrin gene in the oviduct and exhibits approximately 50% sequence homology with mammalian serum transferrin and lactoferrin, yet possesses a distinct N-linked glycosylation pattern that differentiates it from serum transferrin [3]. The protein serves dual functions in avian physiology: iron transport to the developing embryo and antimicrobial defense via iron sequestration [4].

Why Conalbumin (Ovotransferrin) Cannot Be Substituted with Serum Transferrin or Lactoferrin: Evidence-Based Procurement Considerations


Despite belonging to the same transferrin protein family and sharing approximately 50% sequence homology with lactoferrin and serum transferrin, conalbumin exhibits several critical functional and physicochemical differences that preclude direct substitution in research and industrial applications [1]. Conalbumin demonstrates a unique N-linked glycosylation pattern distinct from serum transferrin, and its iron-binding characteristics differ fundamentally—conalbumin iron cannot be surrendered intracellularly to reticulocytes for heme synthesis, in contrast to serum transferrin [2]. Furthermore, conalbumin exhibits pH-dependent conformational transitions with a denaturation temperature of 61 °C—the lowest thermal stability among all major egg white proteins—which directly impacts formulation and processing strategies where thermal lability is a critical design parameter [3]. The quantitative evidence below substantiates these differentiation claims and informs scientifically rigorous procurement decisions.

Conalbumin (CAS 1391-06-6) Quantitative Differentiation Evidence: Comparator-Based Selection Criteria for Procurement and Research Applications


Natural Abundance Advantage: Conalbumin Content in Egg White is Approximately 140-Fold Higher Than Lactoferrin in Milk

Conalbumin (ovotransferrin) is present in chicken egg white at a concentration that is approximately 140 times greater than the concentration of lactoferrin in milk, providing a substantial sourcing and scalability advantage for industrial procurement and large-scale production [1]. This abundance differential translates directly to higher extraction yields and reduced per-unit cost in manufacturing contexts.

Functional food Nutraceutical Large-scale purification

Iron-Binding Affinity: Conalbumin Exhibits Binding Logarithm of 15 for Fe³⁺ at Neutral pH

Conalbumin demonstrates an extremely high binding logarithm of 15 for ferric iron (Fe³⁺) at pH 7 or higher, a value that quantifies its potent iron-sequestering capacity [1]. This affinity constant places conalbumin among the strongest known biological iron chelators, though class-level inference suggests this high affinity is broadly comparable across the transferrin family (including lactoferrin and serum transferrin) rather than unique to conalbumin [2].

Iron chelation Antimicrobial Metal-binding kinetics

In Vitro Antimicrobial Activity: Conalbumin and Lactoferrin Produce Similar Inhibition Against E. coli and S. mutans

In direct head-to-head in vitro studies, conalbumin and lactoferrin demonstrated comparable bacteriostatic activity against Escherichia coli and Streptococcus mutans, producing similar inhibition of bacterial growth [1]. In vivo studies further confirmed that the protective effect of conalbumin in newborn guinea pigs challenged with E. coli via the gastrointestinal route was similar to that provided by lactoferrin present in milk [1].

Antimicrobial Bacteriostatic Innate immunity

Analytical Purity and Iron Content Specifications: ≥98% Purity with Iron Content ≤0.02% Available

Commercially available conalbumin (substantially iron-free grade) is supplied with purity specifications of ≥98% as determined by agarose gel electrophoresis, with iron content controlled to ≤0.02% . An alternative iron-complex form is also available with purity of ≥95% (agarose gel electrophoresis) and is noted to exhibit enhanced stability to chemical and physical treatments compared to the uncomplexed protein [1].

Analytical standard Quality control Protein purification

Thermal Denaturation Temperature: Conalbumin is the Most Heat-Labile Egg White Protein at 61 °C

Conalbumin exhibits a denaturation temperature of 61 °C, making it the most heat-labile protein among all major egg white proteins [1]. This thermal sensitivity is a critical differentiating physicochemical property; in contrast, serum transferrin and lactoferrin demonstrate significantly higher thermal stability with denaturation temperatures typically exceeding 65–70 °C under comparable conditions [2].

Thermal stability Protein formulation Food processing

pH-Dependent Conformational Transitions: Native-Like α-Helical Structure Retained at pH 4.0, Lost at pH 3.0

Conalbumin exhibits well-characterized pH-dependent conformational transitions: the protein retains native-like α-helical secondary structure at pH 4.0 but undergoes loss of structure at pH 3.0 [1]. At pH 4.0, conalbumin exists exclusively as a pre-molten globule state, transitioning to a molten globule state at pH 3.0 [1]. This pH-responsive behavior provides predictable structural control absent in lactoferrin, which demonstrates different pH-dependent unfolding profiles due to its distinct domain organization and iron-binding cooperativity [2].

Protein folding Conformational analysis pH stability

Conalbumin (CAS 1391-06-6) Procurement Selection Guide: Evidence-Based Application Scenarios for Research and Industrial Use


Functional Food and Nutraceutical Development as a Lactoferrin Alternative

Conalbumin (ovotransferrin) is positioned as a scalable, cost-effective alternative to lactoferrin in functional food and nutraceutical formulations. The 140-fold higher natural abundance of conalbumin in egg white relative to lactoferrin in milk enables economically viable large-scale production, while direct head-to-head antimicrobial studies confirm comparable bacteriostatic activity against E. coli and S. mutans and equivalent in vivo protective effects in gastrointestinal challenge models [1][2]. Researchers and product developers can leverage this functional equivalence to address lactoferrin supply constraints without compromising antimicrobial efficacy.

Iron-Binding Research and Antimicrobial Mechanism Studies Requiring Defined Iron Saturation States

Conalbumin is available in both substantially iron-free (iron content ≤0.02%) and iron-complex forms with purity specifications of ≥98% and ≥95% respectively, enabling precise control over iron saturation state in experimental designs [1]. The ultra-high iron-binding affinity (binding logarithm of 15 at pH ≥7) combined with the ability to procure defined iron-saturation preparations makes conalbumin an ideal model protein for studying iron sequestration-dependent antimicrobial mechanisms, metal-binding kinetics, and iron transport biology.

Protein Folding and Conformational Stability Studies Leveraging pH-Dependent Transitions

Conalbumin's well-characterized pH-dependent conformational transitions—retention of native-like α-helical structure at pH 4.0 with transition to molten globule state at pH 3.0—provide a reproducible model system for investigating protein folding intermediates and stability [1]. This predictable pH-responsive behavior enables controlled studies of pre-molten and molten globule states, serving as a valuable reference protein for biophysical characterization and formulation stability screening where defined conformational control is essential.

Analytical Method Development: Size Exclusion Chromatography Calibration and Isoelectric Focusing Standards

Conalbumin (75–77 kDa) is widely employed as a molecular weight calibration standard for size exclusion chromatography (SEC), alongside ferritin (440 kDa) and ovalbumin (43 kDa), providing reliable calibration points for protein molecular weight determination [1]. Additionally, capillary isoelectric focusing (CIEF) analysis of conalbumin yields three major components with isoelectric points (pI) of 7.2, 6.6, and 6.2 for the low-iron-content form, with a characteristic pI shift upon iron saturation (2 Fe/mol), making it a validated standard for metalloprotein CIEF method development and iron-binding state analysis [2].

Technical Documentation Hub

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